1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-
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Overview
Description
1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- is a heterocyclic organic compound that features an imidazole ring substituted with biphenyl and phenyl groups. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring from acetophenones and benzylic amines .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include cyclization, dehydration, and functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of NHC catalysts.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Halides and electrophiles in the presence of base catalysts.
Major Products: The major products formed from these reactions include substituted imidazoles, α-aminoaldehydes, and various functionalized derivatives .
Scientific Research Applications
1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other molecules . Additionally, it can bind to specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole, 2-ethynyl-: Known for its use in organic synthesis and as a building block for pharmaceuticals.
1H-Imidazole, 2-carboxyphenyl-4,5-dicarboxylic acid: Used in the construction of metal-organic frameworks (MOFs) for proton conduction.
1H-Imidazole, 2-phenyl-: Commonly used in medicinal chemistry for its antimicrobial properties.
Uniqueness: 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl and phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H16N2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-phenyl-2-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C21H16N2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H,(H,22,23) |
InChI Key |
JQBIBBRDZIQWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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